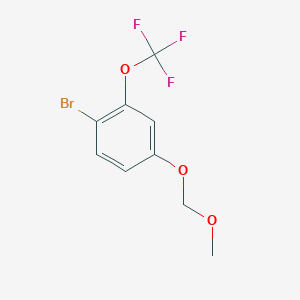

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene

CAS No.: 2158298-53-2

Cat. No.: VC11656088

Molecular Formula: C9H8BrF3O3

Molecular Weight: 301.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2158298-53-2 |

|---|---|

| Molecular Formula | C9H8BrF3O3 |

| Molecular Weight | 301.06 g/mol |

| IUPAC Name | 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3 |

| Standard InChI Key | MKMVNGNAFLOEDW-UHFFFAOYSA-N |

| SMILES | COCOC1=CC(=C(C=C1)Br)OC(F)(F)F |

| Canonical SMILES | COCOC1=CC(=C(C=C1)Br)OC(F)(F)F |

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene, reflects its benzene ring substituted at positions 1, 2, and 4 with bromine, trifluoromethoxy, and methoxymethoxy groups, respectively. The methoxymethoxy group (-OCH2OCH3) is a protected ether derivative, often employed in organic synthesis to stabilize hydroxyl groups during reactions . The trifluoromethoxy group, known for its strong electron-withdrawing nature, significantly influences the ring’s electronic density, directing electrophilic substitutions to specific positions .

Key structural parameters inferred from analogs include:

-

Molecular formula: C9H8BrF3O3 (calculated based on substituent addition to benzene).

-

Molecular weight: ~313.06 g/mol (exact mass requires experimental validation).

-

Substituent effects: The -OCF3 group at position 2 exerts meta-directing effects, while the -OCH2OCH3 group at position 4 may act as an ortho/para director depending on reaction conditions .

Synthetic Routes and Optimization

Bromination Strategies

Bromination of pre-functionalized benzene derivatives is a common pathway for analogous compounds. For example, 1-bromo-4-(trifluoromethoxy)benzene is synthesized via bromination of 4-(trifluoromethoxy)aniline using bromine (Br2) in the presence of palladium catalysts. Adapting this approach, the target compound could be synthesized through the following steps:

-

Introduction of trifluoromethoxy group:

-

Bromination:

Protecting Group Chemistry

The methoxymethoxy group likely serves as a protecting group for a hydroxyl moiety. A plausible synthesis involves:

-

Protection of 4-hydroxy-2-(trifluoromethoxy)benzene with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .

-

Bromination of the protected intermediate using N-bromosuccinimide (NBS) under radical conditions .

Yield Optimization:

-

Pilot studies on 1-bromo-4-(trifluoromethoxy)benzene achieved yields of 63–92% using Pd-catalyzed cross-coupling. Similar conditions (e.g., Pd(dppf)Cl2, K3PO4, toluene/water) may enhance the target compound’s yield.

Physicochemical Properties

Data extrapolated from structural analogs suggest the following properties:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Boiling Point | 230–245°C | |

| Density | 1.65–1.75 g/cm³ | |

| LogP | ~3.9 | |

| Vapor Pressure | 0.1–0.3 mmHg @25°C | |

| Refractive Index | 1.475–1.485 |

The elevated LogP value indicates moderate lipophilicity, suggesting utility in agrochemical formulations where membrane permeability is critical . The trifluoromethoxy group’s electron-withdrawing effect lowers the ring’s electron density, as evidenced by NMR chemical shifts in analogs (e.g., δ 7.45–6.89 ppm for aromatic protons).

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoromethoxy-containing aromatics are pivotal in drug discovery, notably in kinase inhibitors and antiviral agents . The methoxymethoxy group’s stability under acidic conditions makes it valuable for prodrug synthesis .

Agrochemicals

The compound’s lipophilicity and halogen content align with herbicide and insecticide design. For example, analogs of 1-bromo-4-(trifluoromethoxy)benzene are used in sulfonylurea herbicides.

Material Science

Fluorinated aromatics enhance the thermal stability of polymers. Incorporating this compound into polyimides or liquid crystals could improve performance in high-temperature applications .

Research Gaps and Future Directions

-

Synthetic Challenges: Optimizing bromine regioselectivity in the presence of competing directing groups.

-

Spectroscopic Data: Experimental NMR and mass spectra are needed to confirm structural predictions.

-

Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume